molecular formula C17H13N3O2 B6075945 N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-METHOXYPHENYL)AMINE

N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-METHOXYPHENYL)AMINE

Cat. No.: B6075945
M. Wt: 291.30 g/mol
InChI Key: YMSASVFSRVQNHS-UHFFFAOYSA-N
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Description

N-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)amine is a polycyclic heteroaromatic compound featuring a benzofuropyrimidine core substituted with a 4-methoxyphenylamine group. The benzofuropyrimidine scaffold combines a benzofuran ring fused with a pyrimidine moiety, creating a planar, electron-rich system conducive to π-π stacking interactions. The 4-methoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and modulate electronic properties.

This compound is synthesized via condensation and cyclization reactions, as demonstrated in studies involving N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines . Its reactivity has been explored in reactions with hydroxylamine hydrochloride, leading to rearranged cyclization products via pyrimidine ring cleavage and oxadiazole formation .

Properties

IUPAC Name

N-(4-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-21-12-8-6-11(7-9-12)20-17-16-15(18-10-19-17)13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSASVFSRVQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives can be achieved through various methods. One efficient method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for N-1

Chemical Reactions Analysis

Types of Reactions

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuro[3,2-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-METHOXYPHENYL)AMINE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)amine with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Applications/Reactivity Reference
This compound Benzofuropyrimidine 4-Methoxyphenylamine Precursor for cyclization reactions (e.g., oxadiazole formation)
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives Benzofuropyrimidine 2,4-Dicarbonitrile Organic electroluminescence devices (electron-transport layers)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Benzofuropyrimidine + thioacetamide 4-Methoxyphenyl, sulfanyl-acetamide Potential pharmacological activity (structural similarity to kinase inhibitors)
N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines Benzothienopyrimidine Formamidine Similar cyclization reactivity with hydroxylamine to form oxadiazoles
N-(Pyrido[2,3-d]pyrimidin-4-yl)formamidines Pyridopyrimidine Formamidine Reactivity analogous to benzofuropyrimidine derivatives
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Pyridine + benzylamine 4-Fluoro-3-methoxybenzyl Pharmaceutical intermediates (e.g., CNS-targeting agents)

Key Observations:

Core Structure Variations: Benzofuropyrimidine vs. Benzothienopyrimidine/Pyridopyrimidine: Replacing the benzofuran ring with benzothiophene (in benzothienopyrimidine) or pyridine (in pyridopyrimidine) alters electronic properties. Benzothieno derivatives exhibit enhanced sulfur-mediated interactions, while pyridopyrimidines may improve water solubility . Dicarbonitrile Derivatives: The 2,4-dicarbonitrile substitution in benzofuropyrimidines () shifts applications toward optoelectronics, contrasting with the amine-substituted target compound’s reactivity in cyclization reactions .

Substituent Effects :

  • 4-Methoxyphenyl Group : Present in both the target compound and 2-([1]benzofuropyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (), this group improves solubility in polar solvents compared to unsubstituted aryl analogs. However, the sulfanyl-acetamide chain in the latter may confer distinct binding properties in biological systems .
  • Fluoro-Methoxy Combinations : In (4-fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (), fluorine enhances metabolic stability, suggesting that similar substitutions in benzofuropyrimidines could optimize pharmacokinetics .

Reactivity and Applications: The target compound’s cyclization with hydroxylamine () mirrors reactivity in benzothieno- and pyridopyrimidine analogs, indicating a conserved mechanism across fused pyrimidine systems . Patent data () emphasize benzofuropyrimidines’ utility in organic electronics, whereas amine-substituted derivatives like the target compound may be more relevant in medicinal chemistry.

Research Findings and Implications

  • Synthetic Flexibility : The benzofuropyrimidine core allows diverse functionalization, enabling tuning for specific applications (e.g., optoelectronics vs. drug discovery) .
  • Electron-Transport Materials : Dicarbonitrile-substituted benzofuropyrimidines demonstrate high electron affinity, making them candidates for OLEDs .

Biological Activity

N-Benzofuro[3,2-D]pyrimidin-4-yl-N-(4-methoxyphenyl)amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of fused pyrimidine derivatives and is recognized for its diverse pharmacological properties, including anticancer activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of N-benzofuro[3,2-D]pyrimidin-4-yl-N-(4-methoxyphenyl)amine can be summarized as follows:

Property Details
IUPAC Name 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)amine
Molecular Formula C23H22N4O3
CAS Number 1112292-91-7

The primary mechanism of action for this compound involves the inhibition of protein kinases, which are critical regulators of cell growth and metabolism. By targeting receptor tyrosine kinases that are often overexpressed in cancer cells, the compound effectively hinders their proliferation.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound selectively inhibits various protein kinases, leading to reduced signaling pathways associated with cancer progression.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest in cancer cell lines, contributing to its anticancer effects.

Biological Activity

Research has demonstrated that N-benzofuro[3,2-D]pyrimidin-4-yl-N-(4-methoxyphenyl)amine exhibits notable biological activities across various assays:

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.2Inhibition of proliferation
A549 (Lung)6.8Induction of apoptosis
HeLa (Cervical)4.5Cell cycle arrest

Case Studies

Several studies have highlighted the efficacy of N-benzofuro[3,2-D]pyrimidin-4-yl-N-(4-methoxyphenyl)amine in preclinical models:

  • Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, the compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction. The study reported a significant reduction in cell viability at concentrations above 5 µM .
  • In Vivo Efficacy : An animal model study demonstrated that administration of this compound led to tumor regression in xenograft models of breast cancer. The treatment resulted in decreased tumor size and improved survival rates compared to control groups .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound modulates key signaling pathways involved in cancer progression, including the PI3K/AKT pathway, suggesting a multi-faceted approach to its anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzofuro[3,2-D]pyrimidine core can significantly affect biological activity:

Modification Effect on Activity
Substitution on the phenyl ringEnhanced potency against specific cancer types
Alteration of the methoxy groupChanges in solubility and bioavailability

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